methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole-based heterocyclic compound featuring a fluorophenyl group, an indole-containing side chain, and an ester moiety. The Z-configuration at the ethylidene bridge (C4 position) and the acetylated pyrazole ring are critical to its stereochemical and electronic properties.
Properties
Molecular Formula |
C24H23FN4O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C24H23FN4O3/c1-15(26-12-11-16-14-27-20-6-4-3-5-19(16)20)23-21(13-22(30)32-2)28-29(24(23)31)18-9-7-17(25)8-10-18/h3-10,14,27-28H,11-13H2,1-2H3 |
InChI Key |
BRDMBDVMDKSCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CNC2=CC=CC=C21)C3=C(NN(C3=O)C4=CC=C(C=C4)F)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters
Procedure :
-
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is treated with hydrazine hydrate in ethanol at 80°C for 6 hours.
-
The intermediate hydrazone undergoes intramolecular cyclization in the presence of acetic acid to form 1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.
Key Data :
Alternative Method Using tert-Butoxide
A modified protocol employs potassium tert-butoxide in THF to enhance regioselectivity:
-
Ethyl acetoacetate and phenylacetylene react with KOtert-Bu in THF at 0°C.
-
The resulting α,β-alkynone is treated with hydrazine hydrate in ethanol under reflux to form the pyrazole.
Advantages :
-
Higher regiocontrol for 3,5-disubstituted pyrazoles.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl substituent is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.
NAS with Fluorobenzene Derivatives
Procedure :
-
1H-Pyrazole-3-carboxylate is treated with 4-fluoroiodobenzene in DMF at 120°C.
-
Copper(I) iodide and trans-1,2-diaminocyclohexane serve as catalysts.
Key Data :
Suzuki-Miyaura Coupling
For higher selectivity, a palladium-catalyzed coupling is employed:
-
Pyrazole boronic acid reacts with 4-fluorophenyl bromide.
Advantages :
Incorporation of the Ethylideneaminoindole Moiety
The ethylideneaminoindole side chain is introduced via Schiff base formation or reductive amination.
Schiff Base Formation
Procedure :
-
2-(1H-Indol-3-yl)ethylamine is condensed with pyrazole-4-carbonyl chloride in dichloromethane.
-
The imine intermediate is treated with acetic anhydride to stabilize the ethylidene group.
Key Data :
Reductive Amination
Procedure :
-
Pyrazole-4-carbaldehyde reacts with 2-(1H-indol-3-yl)ethylamine in methanol.
-
Acetylation with acetyl chloride yields the ethylidene derivative.
Advantages :
Esterification to Methyl Acetate
The final step involves esterification of the carboxylic acid intermediate.
Diazomethane Method
Procedure :
-
Pyrazole-3-acetic acid is dissolved in diethyl ether.
Key Data :
Acid-Catalyzed Esterification
Procedure :
-
Pyrazole-3-acetic acid is refluxed with methanol and sulfuric acid (5 mol%).
Advantages :
Purification and Characterization
Final purification is achieved via column chromatography or recrystallization.
Column Chromatography
Conditions :
-
Stationary phase: Silica gel (100–200 mesh).
Purity :
Recrystallization
Solvent System :
Stereochemical Control of (4Z)-Configuration
The Z-configuration is enforced via steric hindrance during imine formation:
Validation :
Industrial-Scale Considerations
Green Solvents
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it reacts with oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: These reactions yield diverse products, such as hydroxylated derivatives or substituted indole moieties.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Its interactions with biological systems, including enzymes and receptors, are of interest.
Medicine: Investigations focus on its pharmacological properties, potential as a drug candidate, and toxicity profiles.
Industry: Applications in materials science, catalysis, or organic synthesis are being explored.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets or pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole ring : Serves as a scaffold for functional group attachment.
- 4-Fluorophenyl group : Enhances lipophilicity and influences receptor binding.
- Indole-ethylamino side chain: Introduces hydrogen-bonding and aromatic interactions.
- Methyl acetate group : Modulates solubility and metabolic stability.
Comparison with Structurally Similar Compounds
Substituent Analysis
The compound’s uniqueness lies in its combination of fluorophenyl, indole-ethylamino, and ester groups. Below is a comparative analysis with analogs from the literature:
Physicochemical and Pharmacokinetic Properties
Biological Activity
Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Details |
|---|---|
| CAS Number | 884422-01-9 |
| Molecular Formula | C24H23FN4O3 |
| Molecular Weight | 434.5 g/mol |
| SMILES Notation | COC(=O)Cc1[nH]n(-c2ccc(F)cc2)c(=O)c1C(C)=NCCc1c[nH]c2ccccc12 |
COX-II Inhibition
Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-II), an enzyme involved in inflammation and pain pathways. In vitro assays demonstrated that derivatives of pyrazole compounds, including this one, exhibit varying degrees of COX-II inhibition. For instance, some analogs showed IC50 values as low as 0.52 μM against COX-II, indicating significant potency compared to standard drugs like Celecoxib .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through its interactions with signaling pathways. A study on related compounds indicated that they could suppress the growth and invasion of cancer cells by inhibiting Notch-Akt signaling pathways, which are crucial in various cancers, including breast cancer . The ability to induce apoptosis in cancer cells further supports its therapeutic potential.
Case Studies and Experimental Data
- COX-II Selectivity : Research has shown that this compound and its analogs were evaluated for their anti-inflammatory properties. The most potent compounds exhibited selectivity for COX-II over COX-I, minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .
- In Vivo Studies : In vivo assessments demonstrated that certain derivatives led to significant reductions in inflammation and pain responses in animal models. For example, one study reported a 64.28% inhibition of inflammation compared to 57.14% for the standard drug Celecoxib .
- Antitumor Effects : Related compounds have been shown to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism suggests a promising avenue for developing new anticancer therapies based on the structural framework of this compound .
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via multi-step condensation reactions starting from 1-(4-fluorophenyl)pyrazole precursors. Key steps include:
- Knoevenagel condensation to form the ethylidene moiety, using ethanol as a solvent and sodium acetate as a catalyst at 100°C for 2 hours .
- Amine coupling with 2-(1H-indol-3-yl)ethylamine under inert conditions to avoid oxidation of the indole ring .
For yield optimization: - Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity) .
- Use Bayesian optimization or heuristic algorithms to iteratively refine conditions, as demonstrated in flow-chemistry systems .
Basic: What analytical techniques are critical for confirming the compound’s structure and stereochemistry?
Methodological Answer:
- Single-crystal X-ray diffraction is definitive for confirming the (4Z)-configuration and molecular geometry .
- NMR spectroscopy : Use - and -NMR to verify aromatic protons (δ 7.1–8.3 ppm for fluorophenyl/indole) and the methyl ester group (δ 3.7 ppm) .
- Mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 506.1932) .
Advanced: How can researchers address contradictions in spectroscopic data during structural validation?
Methodological Answer:
Contradictions (e.g., unexpected coupling constants or chemical shifts) require:
- Comparative analysis with structurally analogous compounds, such as (4Z)-pyrazol-3-yl acetates .
- DFT calculations to simulate NMR spectra and validate experimental data against theoretical models .
- Heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguities in proton-carbon connectivity .
Advanced: What strategies are effective for optimizing the compound’s stereochemical purity during synthesis?
Methodological Answer:
- Chiral HPLC with amylose-based columns to separate enantiomers, if racemization occurs during amine coupling .
- Temperature control : Maintain reactions below 60°C to prevent Z→E isomerization of the ethylidene group .
- Circular Dichroism (CD) to monitor stereochemical integrity post-synthesis .
Advanced: How can computational modeling predict biological activity, and what assays validate these predictions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (indole moiety relevance) .
- MD simulations to assess binding stability over 100 ns trajectories .
- In vitro validation :
Basic: What methods assess the compound’s thermal stability and degradation pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen to identify decomposition thresholds (>200°C typical for fluorophenyl derivatives) .
- DSC : Detect phase transitions (e.g., melting points) and recrystallization behavior .
- LC-MS/MS to characterize degradation products (e.g., ester hydrolysis to carboxylic acid) .
Advanced: How can solubility challenges in aqueous buffers be mitigated for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use PEG-400/water (20:80 v/v) to enhance solubility without precipitation .
- Salt formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt .
- Nanonization : Reduce particle size to <200 nm via wet milling, improving bioavailability .
Advanced: What experimental designs resolve conflicting bioactivity data across different cell lines?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
